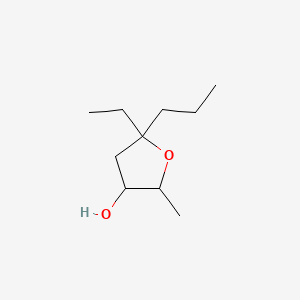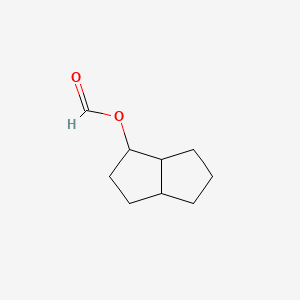
Octahydropentalenyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octahydropentalenyl formate typically involves the esterification of octahydropentalenol with formic acid or its derivatives. One common method is the reaction of octahydropentalenol with formic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of immobilized enzymes as catalysts has also been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Octahydropentalenyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to octahydropentalenyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the formate ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Octahydropentalenyl alcohol.
Substitution: Various substituted octahydropentalenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Octahydropentalenyl formate is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile candidate for medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of octahydropentalenyl formate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating enzyme activity and signaling pathways. The formate ester group can undergo hydrolysis, releasing formic acid, which can then participate in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Octyl formate: Similar ester structure but with an octyl group instead of an octahydropentalenyl ring.
Cyclopentyl formate: Contains a cyclopentyl ring instead of an octahydropentalenyl ring.
Methyl formate: A simpler ester with a methyl group instead of an octahydropentalenyl ring.
Uniqueness: Octahydropentalenyl formate is unique due to its octahydropentalenyl ring system, which imparts distinct chemical and physical properties. This structural feature makes it more versatile in chemical reactions and applications compared to simpler formate esters .
Propriétés
Numéro CAS |
93964-84-2 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl formate |
InChI |
InChI=1S/C9H14O2/c10-6-11-9-5-4-7-2-1-3-8(7)9/h6-9H,1-5H2 |
Clé InChI |
LIERIUBKWIGWPD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C2C1)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


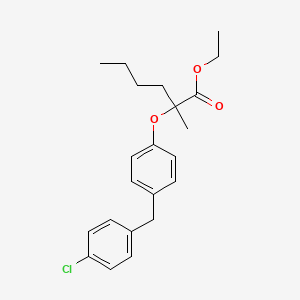
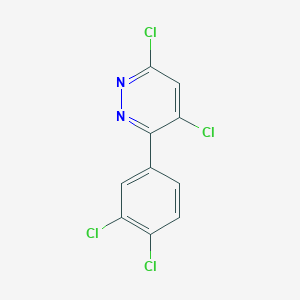


![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)



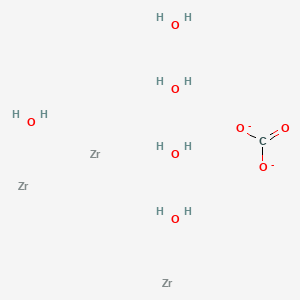
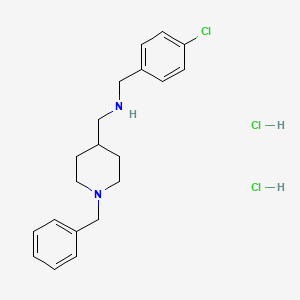
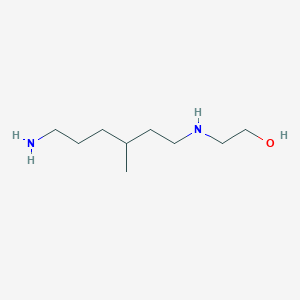
![3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane](/img/structure/B13773636.png)
![1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone](/img/structure/B13773640.png)
